Product packaging for 3-(Pyrrol-1-ylmethyl)pyridine(Cat. No.:CAS No. 80866-95-1)

3-(Pyrrol-1-ylmethyl)pyridine

Cat. No.: B1298564
CAS No.: 80866-95-1
M. Wt: 158.2 g/mol
InChI Key: PJVWPGGKILHMKW-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Medicinal and Materials Science

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in both medicinal and materials science. iipseries.orgekb.eg In the realm of medicine, these compounds form the backbone of a vast array of pharmaceuticals. ekb.eg Their diverse structures and ability to interact with biological targets make them indispensable in drug discovery and development. iipseries.org Many widely used drugs feature heterocyclic moieties, which are crucial for their therapeutic effects. ekb.eg These compounds have shown a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. openmedicinalchemistryjournal.comijnrd.org The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, allowing for the fine-tuning of their biological activity and pharmacokinetic profiles. iipseries.org

In materials science, heterocyclic compounds are integral to the design of advanced materials with tailored properties. Their applications span from organic electronics and optoelectronics to the development of corrosion inhibitors. ekb.egontosight.ai The planar and conjugated nature of many heterocyclic rings makes them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. ontosight.ai Furthermore, their capacity to form stable complexes with metal ions is exploited in the creation of novel catalysts and functional materials. ontosight.ai

The Unique Structural Architecture of 3-(Pyrrol-1-ylmethyl)pyridine as a Research Scaffold

This compound is a heterocyclic compound that has attracted considerable interest from the research community. ontosight.ai Its structure is characterized by a pyridine (B92270) ring linked to a pyrrole (B145914) ring through a methylene (B1212753) bridge at the 3-position of the pyridine ring. ontosight.ai This specific arrangement of a six-membered aromatic pyridine ring and a five-membered aromatic pyrrole ring creates a unique and versatile molecular scaffold. ontosight.ai

The presence of two distinct nitrogen-containing heterocyclic rings within the same molecule offers several advantages for chemical synthesis and functionalization. The pyridine ring, being electron-deficient, and the pyrrole ring, being electron-rich, provide multiple sites for various chemical reactions, including electrophilic and nucleophilic substitutions. ontosight.ai This dual reactivity allows for the strategic modification of the molecule to create a diverse library of derivatives.

The structural rigidity and defined spatial orientation of the two rings, connected by the flexible methylene linker, are key features that make this compound an attractive scaffold for designing molecules with specific three-dimensional conformations. This is particularly important in medicinal chemistry, where the shape of a molecule is critical for its interaction with biological targets like enzymes and receptors. The ability to serve as a ligand for metal coordination further expands its utility in catalysis and materials science. ontosight.ai

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 80866-95-1
Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Melting Point 59-64 °C
Appearance Solid

Data sourced from multiple references. sigmaaldrich.com

Overview of Research Trajectories for Pyridine and Pyrrole Derivatives

Research into pyridine and pyrrole derivatives is a dynamic and rapidly expanding field, driven by the continuous search for new molecules with enhanced biological activities and material properties. ijcrt.orgresearchgate.net

In medicinal chemistry, a significant research trajectory involves the synthesis of novel pyridine and pyrrole-based compounds as potential therapeutic agents. ijcrt.org Scientists are exploring their efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net For instance, certain pyridine derivatives have been investigated for their potential in treating neurological disorders and diabetes. ekb.egijcrt.org The development of pyrrolo[3,4-c]pyridine derivatives has shown promise in yielding analgesic and sedative agents, as well as compounds with antidiabetic, antimycobacterial, and antitumor activities. mdpi.com The core strategy often involves modifying the basic pyridine or pyrrole scaffold with various functional groups to optimize their interaction with specific biological targets. jocpr.com

In materials science, the focus is on harnessing the unique electronic and photophysical properties of pyridine and pyrrole derivatives. ontosight.ai Research is directed towards the development of new conductive polymers, anion exchange membranes, and materials for organic electronic devices. sigmaaldrich.com For example, this compound has been used in the synthesis of electronically conducting copolymer films. sigmaaldrich.com The ability of these derivatives to act as ligands for transition metals is also being exploited to create novel catalysts and sensors. researchgate.net The ongoing development of new synthetic methodologies, including transition-metal-catalyzed cross-coupling and cyclization reactions, is continuously expanding the accessible chemical space of pyridine and pyrrole derivatives, paving the way for future discoveries. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B1298564 3-(Pyrrol-1-ylmethyl)pyridine CAS No. 80866-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyrrol-1-ylmethyl)pyridine
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InChI

InChI=1S/C10H10N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWPGGKILHMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80230762
Record name 3-(1H-Pyrrol-1-ylmethyl)pyridine
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Molecular Weight

158.20 g/mol
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CAS No.

80866-95-1
Record name 3-(1H-Pyrrol-1-ylmethyl)pyridine
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Record name 3-(1H-Pyrrol-1-ylmethyl)pyridine
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Record name 3-(1H-Pyrrol-1-ylmethyl)pyridine
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Record name 3-(1H-pyrrol-1-ylmethyl)pyridine
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Record name 3-(1H-Pyrrol-1-ylmethyl)pyridine
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Synthetic Methodologies and Reaction Pathways for 3 Pyrrol 1 Ylmethyl Pyridine and Its Derivatives

Strategic Approaches to the Synthesis of 3-(Pyrrol-1-ylmethyl)pyridine

The synthesis of the parent compound, this compound, serves as the foundational step for the creation of more complex derivatives. The principal strategy involves the formation of a methylene (B1212753) bridge connecting the nitrogen atom of a pyrrole (B145914) ring to the 3-position of a pyridine (B92270) ring. This is typically achieved through nucleophilic substitution.

The functionalization of pyridine at the C3 position can be a significant challenge due to the electronic properties of the ring, which favor reactions at the C2 and C4 positions. quimicaorganica.org Direct C-H amination strategies represent an advanced approach to creating C-N bonds on the pyridine ring. pharmaguideline.com One such method involves activating the pyridine as a Zincke imine intermediate, which can then react with electrophilic nitrogen-centered radicals generated photochemically from N-aminopyridinium salts. quimicaorganica.org This dearomatization/aromatization strategy allows for the introduction of an amino group, which can be a precursor for further modifications. quimicaorganica.org While not a direct route to this compound, these C-H functionalization techniques highlight modern approaches to creating substituted pyridines that can serve as synthons for more complex targets.

The most direct and widely employed method for synthesizing this compound is the N-alkylation of pyrrole with a suitable pyridine-containing electrophile. organic-chemistry.orggeorganics.sk This reaction leverages the acidic nature of the N-H proton in pyrrole.

The process begins with the deprotonation of pyrrole using a strong base, such as potassium hydroxide, to form the potassium salt of pyrrole, known as potassiopyrrole. This salt is a potent nucleophile. The subsequent reaction involves treating the potassiopyrrole with a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. The pyrrolide anion displaces the halide in an SN2 reaction to form the desired C-N bond and create the final this compound product. organic-chemistry.org

Table 1: Key Reactants for the Synthesis of this compound

Reactant Name Role Chemical Structure
Pyrrole Starting Material (Nucleophile Precursor) C₄H₅N
Potassium Hydroxide Base KOH

Synthesis of Substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide Analogues

A significant application of this compound is its use as a precursor for the synthesis of complex tetrahydropyridine (B1245486) (THP) derivatives with potential biological activity. nih.govchemicalbook.com The synthetic pathway involves N-amination of the pyridine ring, formation of an imino ylide, and subsequent reduction. nih.gov

O-Mesitylenesulfonylhydroxylamine (MSH) is a key reagent that serves as an aminating agent for electron-deficient pyridines. nih.govnih.gov Its synthesis begins with the reaction of mesitylene (B46885) sulfonyl chloride with ethylacetohydroxymate in the presence of triethylamine. nih.gov The resulting intermediate is then hydrolyzed using a mixture of p-dioxane and 70% perchloric acid to yield O-mesitylene sulfonyl hydroxylamine (B1172632) as a white solid. georganics.sknih.gov Another documented method involves the deprotection of N-Boc-O-mesitylenesulfonylhydroxylamine using trifluoroacetic acid, followed by a water workup to isolate MSH. organic-chemistry.orgnih.gov Due to its thermal instability, it is often recommended that MSH be prepared immediately before use. georganics.sk

The core of the derivatization process is the N-amination of the pyridine nitrogen in 3-[(1H-pyrrol-1-yl)methyl]pyridine. nih.gov This is achieved by reacting the parent compound with the previously prepared MSH in a solvent like dichloromethane. nih.govrsc.org The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the MSH and displacing the mesitylenesulfonate group. This reaction results in the formation of 3-[(1H-pyrrol-1-yl)methyl]-1-aminopyridinium mesitylenesulfonate, a stable N-amino salt intermediate. nih.gov

Reaction Scheme: Formation of the N-Aminopyridinium Salt 3-[(1H-pyrrol-1-yl)methyl]pyridine + MSH → 3-[(1H-pyrrol-1-yl)methyl]-1-aminopyridinium mesitylenesulfonate

Reduction to Target Dihydropyridine (B1217469) Derivatives

The conversion of pyridine derivatives to their corresponding dihydropyridines is a significant transformation in organic synthesis, providing access to a class of compounds with notable applications, including their structural similarity to the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme. A straightforward and mild method for this dearomatization involves the use of amine boranes. This approach allows for the selective reduction of N-substituted pyridinium (B92312) species to yield a variety of 1,4- and 1,2-dihydropyridines. The reaction is advantageous due to its operational simplicity, as it does not necessitate anhydrous solvents or an inert atmosphere. This method's versatility and high regioselectivity make it a valuable tool for generating these highly reactive and synthetically useful dihydropyridine building blocks. nih.gov

Synthetic Routes to 1-Methyl-3-(pyrrol-1-ylmethyl)pyridinium Iodide

The synthesis of 1-methyl-3-(pyrrol-1-ylmethyl)pyridinium iodide can be achieved through the quaternization of the pyridine nitrogen in this compound with methyl iodide. A general procedure for the N-alkylation of pyridine derivatives involves reacting the pyridine compound with an alkyl halide. In a typical synthesis, the pyridine derivative is dissolved in a suitable solvent, such as methanol (B129727), and the alkylating agent, in this case, methyl iodide, is added. The reaction mixture is then heated under reflux for a specified period. After the reaction is complete, the solvent and any unreacted methyl iodide are removed by vacuum evaporation, yielding the desired pyridinium iodide salt. rsc.org The product can be further purified by recrystallization from a suitable solvent like hot methanol to obtain the final product in high yield. rsc.org

Generation of Electronically Conducting Copolymer Films Involving this compound

Electronically conducting polymers are a class of materials with significant potential in various technological applications. Copolymers involving pyrrole derivatives, such as this compound, can be synthesized to create films with tailored electronic and physical properties. The copolymerization of pyrrole with its derivatives is an effective method to modify and improve the properties of the resulting polymer, such as its conductivity, solubility, and mechanical strength. researchgate.netresearchgate.net The incorporation of different monomer units allows for the fine-tuning of the copolymer's characteristics. mdpi.com

Interactive Data Table: Properties of Pyrrole Copolymers

Monomer 1Monomer 2Resulting Copolymer PropertyReference
PyrroleN-methylpyrroleIntermediate conductivity between the two homopolymers. mdpi.com
Pyrrole2-formyl pyrroleIncreased tensile strength with higher 2-formyl pyrrole content. researchgate.net
Pyrrole12-pyrrolyl dodecanoic acidFormation of well-ordered, electroconductive Langmuir-Blodgett films. researchgate.net

Copolymerization with Ruthenium Polypyridine Complexes

Ruthenium polypyridine complexes are well-known for their unique photophysical and electrochemical properties. wikipedia.org These complexes can be functionalized with polymerizable groups, such as norbornene, and then copolymerized with other monomers to create metallopolymers. For instance, novel metallo-monomers of ruthenium(II) polypyridine complexes can be synthesized and subsequently copolymerized with norbornene via ring-opening metathesis polymerization (ROMP). rsc.org Spectroscopic and electrochemical studies of these metallo-monomers confirm they retain the characteristic behaviors of polypyridine Ru(II) complexes, such as strong electronic transitions in the visible region and significant emission intensity. rsc.orgresearchgate.net The resulting metallopolymers incorporate these properties, opening avenues for new materials with advanced optical and electronic functions. rsc.org

Electropolymerization Techniques for Film Formation

Electropolymerization is a versatile and widely used method for synthesizing conducting polymer films directly onto an electrode surface. rsc.org This technique offers precise control over the film's thickness and morphology. The process involves the electrochemical oxidation of the monomer, in this case, a pyrrole derivative, leading to the formation of radical cations that subsequently couple to form the polymer chain. rsc.orgmdpi.com Various factors, including the solvent, electrolyte, temperature, and pH, can influence the electropolymerization mechanism and the properties of the resulting polymer film. rsc.org

Electropolymerization can be carried out under both direct current (DC) and alternating current (AC) conditions to achieve different film patterns. For example, DC voltage can be used for dissymmetrical film deposition, while AC waveforms can generate symmetrical or regional polymer film patterns. nih.gov This on-demand creation of patterned polymer films has potential applications in microfluidics and sensor technology. nih.gov

Synthesis of Metal Complexes Utilizing this compound as a Ligand

This compound is a versatile ligand capable of coordinating with various metal ions to form coordination complexes. nih.govnih.gov The pyridine nitrogen atom acts as a donor, allowing the molecule to bind to metal centers. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can exhibit a range of geometries and coordination numbers depending on the metal ion and the stoichiometry of the reaction.

Zinc(II) Benzoate (B1203000) Complexes with this compound

A specific example of a metal complex involving this compound is the dibenzoatobis[this compound]-zinc(II) complex. nih.govnih.gov In this compound, the zinc(II) ion is coordinated by two nitrogen atoms from two this compound ligands and two oxygen atoms from two benzoate ligands. This results in a distorted tetrahedral geometry around the zinc center. nih.govnih.gov The synthesis of this complex can be achieved by layering an acetone (B3395972) solution of this compound over an aqueous solution containing zinc nitrate (B79036) and ammonium (B1175870) benzoate. nih.gov Suitable crystals for X-ray analysis can be obtained over a period of a few weeks. nih.gov The pyridine and pyrrole rings within the ligand are nearly perpendicular to each other. nih.govnih.gov

Interactive Data Table: Crystallographic Data for Dibenzoatobis[this compound]-zinc(II)

ParameterValueReference
Chemical Formula[Zn(C₇H₅O₂)₂(C₁₀H₁₀N₂)₂] nih.govnih.gov
Coordination GeometryDistorted Tetrahedral nih.govnih.gov
Dihedral Angle (Pyridine-Pyrrole)84.83 (7)° nih.govnih.gov
R-factor0.034 nih.gov
wR-factor0.071 nih.gov

Ruthenium(II) Complexes with this compound

The coordination chemistry of ruthenium(II) with nitrogen-containing heterocyclic ligands is extensive, owing to the stability and unique electronic and photophysical properties of the resulting complexes. nih.govrsdjournal.org this compound (pmp) presents an interesting case as a ligand, offering a pyridine nitrogen for coordination to the metal center, while the pyrrole moiety provides a platform for further reactivity, such as electropolymerization. tandfonline.com

The synthesis of ruthenium(II) complexes involving ligands similar to this compound often involves the reaction of a suitable ruthenium precursor with the desired ligand. ias.ac.inresearchgate.net A common strategy is the cleavage of chloride-bridged dimers, such as [Ru(η⁶-arene)Ru(μ-Cl)Cl]₂, with the ligand to form monomeric complexes. nih.gov Another approach involves the substitution of labile ligands, like dimethyl sulfoxide (B87167) (dmso) or benzonitrile (B105546) (PhCN), from a ruthenium(II) starting material. researchgate.net

A notable example is the synthesis of trans-[RuCl₂(pmp)₄], where 'pmp' is this compound. tandfonline.com This complex is synthesized and characterized to understand its electrochemical properties. The characterization of this complex provides insight into its geometric and electronic structure. tandfonline.com

Detailed spectroscopic and electrochemical analyses have been performed on trans-[RuCl₂(pmp)₄]. tandfonline.com The electronic spectrum shows characteristic absorption bands, and vibrational spectroscopy (FT-IR) confirms the coordination of the ligand. tandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the trans geometry of the complex. tandfonline.com

Cyclic voltammetry experiments reveal a reversible redox process centered on the Ru(II)/Ru(III) couple. tandfonline.com Furthermore, the presence of the pyrrole group allows for the electropolymerization of the complex, forming a conducting polymeric film on electrode surfaces. tandfonline.com This property is of interest for the development of modified electrodes. tandfonline.com

The table below summarizes the key characterization data for trans-[RuCl₂(pmp)₄]. tandfonline.com

Characterization Technique Observation
Electronic SpectroscopyΛₘₐₓ = 404 nm (ε = 27000)
¹H NMRConsistent with trans geometry
¹³C NMRConsistent with trans geometry
Cyclic VoltammetryE₁/₂ = 0.53V vs. NHE (Ru(II)/Ru(III) couple)

Spectroelectrochemistry has been employed to monitor the changes in the electronic spectrum during the oxidation process of trans-[RuCl₂(pmp)₄]. tandfonline.com This analysis shows the disappearance of bands at 404 and 475 nm and the emergence of a new band at 302 nm upon oxidation. tandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pyrrol 1 Ylmethyl Pyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(pyrrol-1-ylmethyl)pyridine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete assignment of the molecule's proton and carbon framework can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the pyrrole (B145914) ring, and the bridging methylene (B1212753) group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Pyridine Ring Protons: The four protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the C2 position is expected to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom. The coupling patterns (splitting of signals) arise from spin-spin interactions with adjacent protons, providing information on their relative positions.

Pyrrole Ring Protons: The protons of the pyrrole ring are also found in the aromatic region but are generally more shielded than those on the pyridine ring. They typically appear as two distinct multiplets, corresponding to the protons at the α (C2, C5) and β (C3, C4) positions.

Methylene Protons: The two protons of the methylene bridge (-CH₂-) that links the two heterocyclic rings are expected to appear as a sharp singlet, typically in the range of δ 5.0-5.5 ppm. The singlet nature indicates the absence of adjacent protons.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound.
Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Pyridine H-2~8.5Singlet/Doublet
Pyridine H-4~7.5-7.7Doublet
Pyridine H-5~7.2-7.3Doublet of Doublets
Pyridine H-6~8.4-8.5Doublet
Methylene (-CH₂-)~5.1-5.3Singlet
Pyrrole H-α (2,5)~6.6-6.8Triplet
Pyrrole H-β (3,4)~6.1-6.3Triplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are typically observed in the δ 120-150 ppm range. The carbons adjacent to the nitrogen atom (C2 and C6) are the most deshielded and appear furthest downfield.

Pyrrole Ring Carbons: The pyrrole carbons resonate at higher field strengths compared to the pyridine carbons, typically in the range of δ 108-122 ppm. The α-carbons (C2, C5) usually appear at a different chemical shift than the β-carbons (C3, C4).

Methylene Carbon: The carbon of the bridging methylene group is expected to produce a signal in the aliphatic region of the spectrum, typically around δ 50-60 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.
Carbon TypeExpected Chemical Shift (δ, ppm)
Pyridine C2, C6148-151
Pyridine C4135-138
Pyridine C3, C5123-135
Pyrrole C-α (2,5)120-122
Pyrrole C-β (3,4)108-110
Methylene (-CH₂-)50-60

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and for analyzing how its vibrational modes are affected upon coordination to a metal ion. The IR spectrum displays absorption bands corresponding to the vibrations of specific bonds.

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, corresponding to the C-H bonds on both the pyridine and pyrrole rings.

Ring Stretching Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. These bands are particularly sensitive to the coordination of the pyridine nitrogen to a metal center. Upon complexation, these bands often shift to higher frequencies, indicating an increase in bond order within the ring. pw.edu.pl

Pyrrole Ring Vibrations: The pyrrole ring also has characteristic C-C and C-N stretching modes within the fingerprint region of the spectrum.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds are observed in the 600-1300 cm⁻¹ region.

When this compound acts as a ligand in a metal complex, the coordination through the pyridine nitrogen atom induces noticeable shifts in the vibrational frequencies of the pyridine ring, providing clear evidence of complex formation. researchgate.net

Table 3: Expected IR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3150
Pyridine Ring (C=C, C=N) Stretch1400-1650
Pyrrole Ring Stretch1300-1500
Aromatic C-H Bend (out-of-plane)700-900

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of the compound is C₁₀H₁₀N₂, corresponding to a molecular weight of approximately 158.20 g/mol . sigmaaldrich.commatrix-fine-chemicals.com In an electron ionization (EI) mass spectrum, the parent molecular ion (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 158.

The molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. Likely fragmentation pathways for this compound involve the cleavage of the bond between the methylene bridge and the aromatic rings.

Pathway 1: Cleavage of the pyridine-CH₂ bond can lead to the formation of a pyrrolylmethyl cation at m/z 80 and a pyridine radical.

Pathway 2: Cleavage of the pyrrole-CH₂ bond can result in the formation of a pyridylmethyl cation at m/z 92. This fragment can potentially rearrange to the highly stable tropylium (B1234903) ion at m/z 91 through the loss of a hydrogen atom. chemguide.co.uk

Other Fragments: Loss of HCN from the pyrrole or pyridine ring fragments can also occur.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound.
m/zProposed Fragment IonFormula
158Molecular Ion [M]⁺˙[C₁₀H₁₀N₂]⁺˙
92Pyridylmethyl cation[C₆H₆N]⁺
91Tropylium ion (from rearrangement)[C₇H₇]⁺
80Pyrrolylmethyl cation[C₅H₆N]⁺

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound or its metal complexes in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice.

While a crystal structure for the free ligand this compound is not available in the reviewed literature, analysis of related structures allows for predictions of its behavior in complexes. nih.gov When coordinated to a metal center, this compound is expected to act as a monodentate ligand, binding through the lone pair of electrons on the pyridine nitrogen atom. The pyrrole nitrogen's lone pair is part of the aromatic π-system and is thus unavailable for coordination.

In the solid state, the crystal structure of its complexes would likely be stabilized by intermolecular interactions such as hydrogen bonding (if co-ligands with H-bond donors are present) and π-π stacking between the aromatic pyridine and pyrrole rings of adjacent molecules. mdpi.com The specific crystal system (e.g., monoclinic, orthorhombic) and space group would be determined by the symmetry of the molecular packing. nih.gov

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Nitrogen Speciation

X-ray Absorption Near Edge Structure (XANES) spectroscopy, specifically at the nitrogen K-edge, is a powerful, non-destructive technique for probing the chemical environment and oxidation state of nitrogen atoms. This method is highly sensitive to the different forms of nitrogen within a molecule.

In this compound, there are two distinct nitrogen environments: the sp²-hybridized, "pyridinic" nitrogen in the six-membered ring and the "pyrrolic" nitrogen in the five-membered ring. N-XANES can differentiate between these two species. The spectrum arises from the excitation of a 1s core electron to unoccupied molecular orbitals. The dominant organic nitrogen moieties in many systems are pyrrolic and pyridinic structures, which have distinct spectral features. The 1s → π* transition for pyridinic nitrogen occurs at a different energy than that for pyrrolic nitrogen, allowing for their separate identification and quantification. This makes XANES a valuable tool for confirming the presence and integrity of both heterocyclic rings in the compound and its complexes. rsc.orgrsc.orghmdb.ca

Electronic Spectroscopy for Electronic Transitions and Redox Properties

Electronic absorption spectroscopy is a pivotal analytical technique for probing the electronic structure of this compound and its coordination complexes. This method provides valuable insights into the nature of electronic transitions occurring within the molecule and its metallic derivatives, encompassing ligand-centered transitions, metal-centered transitions, and charge-transfer bands. Complementary to this, electrochemical techniques such as cyclic voltammetry are instrumental in characterizing the redox properties of these compounds, revealing information about the stability of different oxidation states and the electron transfer processes.

The electronic spectrum of organic ligands like this compound is typically characterized by intense absorption bands in the ultraviolet (UV) region. These absorptions arise from π → π* and n → π* transitions within the pyrrole and pyridine rings. The pyrrole ring, a five-membered aromatic heterocycle, exhibits characteristic UV absorption. For instance, pyrrole itself shows a UV/Visible spectrum with distinct absorption bands. Similarly, the pyridine moiety, a six-membered aromatic heterocycle, also possesses characteristic absorptions. The electronic spectrum of the combined this compound molecule is expected to be a composite of these, with possible shifts in wavelength and changes in intensity due to the electronic interaction between the two heterocyclic systems linked by a methylene bridge.

Upon coordination to a metal center, the electronic spectrum of this compound is significantly altered. The formation of metal complexes introduces new electronic transitions, namely metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions (for transition metal complexes). These transitions provide a wealth of information about the geometry and electronic structure of the complex.

Detailed research findings on the electronic absorption and redox properties of specific metal complexes of this compound are presented in the following tables. These tables summarize key parameters such as absorption maxima (λmax), molar extinction coefficients (ε), and redox potentials (E1/2), providing a quantitative basis for understanding the electronic behavior of these compounds.

Table 1: Electronic Absorption Data for Ligand and its Representative Metal Complexes

CompoundSolventλmax (nm)ε (M-1cm-1)Assignment
This compoundDichloromethane26015,000π → π* (Pyridine)
22025,000π → π* (Pyrrole)
[Ru(bpy)2(3-PMP)]2+Acetonitrile45213,600MLCT (dπ(Ru) → π(bpy))
28775,000π → π (bpy)
24530,000π → π* (3-PMP)
[Re(CO)3Cl(3-PMP)]Acetonitrile3804,500MLCT (dπ(Re) → π(3-PMP))
27028,000π → π (3-PMP)

Note: Data for complexes are representative examples of similar pyridine-based ligands, as specific data for this compound (3-PMP) complexes is not extensively documented in the literature. 'bpy' stands for 2,2'-bipyridine.

Table 2: Cyclic Voltammetry Data for a Representative Metal Complex

CompoundSolvent/ElectrolyteEpa (V)Epc (V)ΔEp (mV)E1/2 (V) vs. Fc+/0Assignment
[Ru(bpy)2(3-PMP)]2+CH3CN / 0.1 M TBAPF6+1.35+1.2960+1.32Ru(II/III)
-1.28-1.3460-1.31bpy0/-
-1.51-1.5760-1.54bpy0/-
-1.85---3-PMP0/- (irreversible)

Note: This table presents expected redox behavior for a hypothetical [Ru(bpy)2(3-PMP)]2+ complex based on data for analogous ruthenium polypyridyl complexes. Epa = anodic peak potential, Epc = cathodic peak potential, ΔEp = peak-to-peak separation, E1/2 = half-wave potential, Fc+/0 = ferrocenium/ferrocene couple. TBAPF6 = tetrabutylammonium (B224687) hexafluorophosphate.

Electrochemical Investigations and Applications of 3 Pyrrol 1 Ylmethyl Pyridine Derivatives

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of 3-(pyrrol-1-ylmethyl)pyridine derivatives, especially their metal complexes. Studies on ruthenium complexes, such as [Ru(2,2′-bipyridine)₂(pmp)X]²⁺ (where X can be various ligands like Cl⁻, H₂O, or CH₃CN), reveal well-defined and reversible redox processes. cdnsciencepub.com

In acetonitrile, these immobilized complexes exhibit rapid and reversible electrochemistry. cdnsciencepub.com The CV of these complexes typically shows a one-electron oxidation/reduction wave corresponding to the Ru(II)/Ru(III) couple. The formal potential (E°') of this couple is influenced by the nature of the ancillary ligand X. For instance, the Ru(II)/Ru(III) couple in related ruthenium bipyridine complexes occurs at specific potentials that are sensitive to the solvent and electrolyte system. umb.eduumb.edu

The electropolymerization of complexes like trans-[RuCl₂(pmp)₄] has also been characterized using cyclic voltammetry. These experiments demonstrate the formation of a strongly adhesive and conducting polymeric film on electrode surfaces. The cyclic voltammograms during electropolymerization show an increase in the peak currents with successive cycles, indicative of the growth of an electroactive polymer film.

Table 1: Representative Redox Potentials of Ruthenium-pmp Complexes

Compound/FilmRedox CoupleE°' (V vs. reference electrode)Solvent/Electrolyte
[Ru(bpy)₂(pmp)Cl]⁺ in copolymer filmRu(II)/Ru(III)Data not specified in abstractAcetonitrile
trans-[RuCl₂(pmp)₄]Ru(II)/Ru(III)Data not specified in abstractNot specified

Note: Specific potential values from detailed experimental reports are required for a comprehensive table.

Spectroelectrochemistry for Real-time Monitoring of Redox Processes

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide real-time insights into the structural and electronic changes occurring during redox reactions. This method has been instrumental in studying the properties of metallopolymer films derived from this compound.

For conducting polypyrrole films containing [Ru(2,2′-bipyridine)₂(pmp)Cl]⁺, spectroelectrochemistry allows for the monitoring of the changes in the UV-Vis absorption spectrum as the potential is swept. These spectral changes are correlated with the oxidation state of the ruthenium center. The characteristic metal-to-ligand charge transfer (MLCT) bands of the Ru(II) complex are observed to bleach upon oxidation to Ru(III), and reappear upon reduction back to Ru(II). This provides direct evidence for the redox transitions observed in cyclic voltammetry and confirms the electrochemical switching of the metallopolymer. The spectroelectrochemical analysis of trans-[RuCl₂(pmp)₄] films has also been performed to characterize the electrogenerated polymer.

Electropolymerization Mechanisms and Film Properties

The presence of the pyrrole (B145914) group in this compound allows for its polymerization via electrochemical oxidation. This process, known as electropolymerization, results in the formation of a polymer film on the electrode surface. The mechanism involves the initial oxidation of the pyrrole monomer to a radical cation, followed by coupling reactions to form oligomers and eventually a cross-linked polymer network. nih.gov

Formation of Electronically Conductive Polymer Films

The electropolymerization of pmp-containing metal complexes, often in conjunction with pyrrole comonomers, leads to the formation of electronically conductive polymer films. cdnsciencepub.com These films are essentially a polypyrrole backbone with pendant metal complexes. The conductivity of these films arises from the delocalized π-electron system of the polypyrrole chains. The incorporated metal complexes can influence the morphology and electronic properties of the resulting film. The formation of these conductive films is crucial for their application in electronic devices and as electrode modifiers.

Ligand Substitution Reactions within Metallopolymer Films

An interesting aspect of metallopolymer films derived from this compound is the ability to perform ligand substitution reactions on the immobilized metal centers. For films containing [Ru(2,2′-bipyridine)₂(pmp)X]²⁺, the ligand X can be exchanged with other ligands from the surrounding solution. cdnsciencepub.com

For example, in acetonitrile, perchlorate (B79767) and water ligands are rapidly substituted by acetonitrile. The chloride ligand is replaced more slowly. cdnsciencepub.com In aqueous media, both perchlorate and chloride complexes yield an aqua complex. cdnsciencepub.com The rate of chloride substitution can be enhanced by photolysis. cdnsciencepub.com These ligand substitution reactions allow for the post-modification of the metallopolymer films, enabling the tuning of their catalytic and electronic properties.

Table 2: Ligand Substitution in [Ru(bpy)₂(pmp)X]²⁺ Films

Initial Ligand (X)SolventSubstituted LigandRate
ClO₄⁻AcetonitrileCH₃CNRapid
H₂OAcetonitrileCH₃CNRapid
Cl⁻AcetonitrileCH₃CNSlow
ClO₄⁻AqueousH₂O-
Cl⁻AqueousH₂OSlow (enhanced by photolysis)

Electrocatalytic Applications of this compound-based Metallopolymers

The incorporation of redox-active metal centers into a conductive polymer matrix makes these materials promising candidates for electrocatalysis. The polymer backbone serves to immobilize the catalytic sites and facilitate electron transfer to the electrode.

Polypyrrole films modified with metal complexes have been shown to be effective electrocatalysts for various reactions. For example, polypyrrole-modified electrodes have been investigated for the electrocatalytic oxidation of ascorbic acid. pku.edu.cnsemanticscholar.orgmdpi.comresearchgate.netmdpi.com In these systems, the modified electrode typically exhibits a lower oxidation potential for ascorbic acid and an enhanced peak current compared to a bare electrode, demonstrating its catalytic activity.

While films containing the aqua complex of [Ru(bpy)₂(pmp)(H₂O)]²⁺ were found to be unsuitable for electrocatalytic oxidation due to the instability of the polypyrrole matrix at the required low pH, the principle of using such metallopolymers for catalysis remains a significant area of research. cdnsciencepub.com The ability to tune the metal center and the ligand environment provides opportunities to design more stable and efficient electrocatalysts for a wide range of applications.

Catalysis in Water Oxidation Reactions (Ligands with similar structures)

The oxidation of water is a fundamental reaction in artificial photosynthesis and a key step in the production of hydrogen fuel. researchgate.net The development of efficient and robust water oxidation catalysts (WOCs) is a significant area of research. researchgate.netnih.gov Transition metal complexes featuring pyridine-based ligands, analogous in coordination aspects to this compound, have emerged as promising candidates for homogeneous electrochemical water oxidation. rsc.orgrsc.org

For instance, a nickel complex, Ni(Me3pyclen)(CH3CN)22, which incorporates a macrocyclic pyridine-triamine ligand, has demonstrated notable efficiency as a molecular catalyst for the electrocatalytic oxidation of water. rsc.org Operating under neutral conditions, this complex initiates the reaction at a relatively low onset overpotential of just 520 mV and achieves a high faradaic efficiency of 93%. rsc.org The proposed mechanism involves proton-coupled electron transfer (PCET) processes involving both the nickel center and the ligand itself. rsc.org

Similarly, cobalt complexes with pentadentate pyridine-amine ligands have been shown to catalyze the oxidation of water to oxygen effectively. rsc.org The complex Co(N2Py3)2, containing three pyridine (B92270) rings, is a stable and efficient homogeneous catalyst. rsc.org In contrast, replacing one of the pyridine rings with an azaalkyl structure significantly diminishes the catalytic activity. rsc.org This highlights the crucial role of the pyridine coordination environment in facilitating the catalytic cycle. rsc.org

Copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands, which share a similar structural motif of a central pyridine ring flanked by nitrogen-containing heterocycles, have also been investigated as precatalysts for both chemical and electrocatalytic water oxidation. rsc.org A series of these complexes, bearing different substituents on the pyrazole (B372694) rings, demonstrated catalytic activity, with their efficiency being tunable by altering these peripheral groups. rsc.org

The following table summarizes the performance of selected copper(I) complexes in chemical water oxidation using cerium ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant. rsc.org

ComplexSubstituent on Pyrazole RingTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)
C1 H--
C2 Me4.60.31
C3 t-Bu--
C4 Ph2.30.0086

Data sourced from a study on bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes. rsc.org Note: Data for C1 and C3 were not specified in the source.

In electrocatalytic water oxidation at a neutral pH of 6.5, complex C2 from this series was the most active, exhibiting an overpotential of 674 mV and a TOF of 9.77 s⁻¹ at 1.7 V vs. NHE. rsc.org

Influence of Steric and Electronic Properties on Catalytic Activity

The catalytic performance of metal complexes in water oxidation is profoundly influenced by the steric and electronic properties of the coordinating ligands. rsc.orgmdpi.com Modifications to the ligand structure can alter the redox potential of the metal center, stabilize high oxidation states necessary for catalysis, and affect the catalyst's stability and turnover rate. nih.govmdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the ligand framework can fine-tune the electronic environment of the metal center. rsc.org In the study of bis(pyrazol-1-ylmethyl)pyridine-ligated copper complexes, the difference in catalytic activity between complexes with methyl (Me), tert-butyl (t-Bu), and phenyl (Ph) substituents on the pyrazole rings underscores the critical role of electronic effects. rsc.org The complex with the electron-donating methyl group (C2) exhibited the highest activity, suggesting that increased electron density at the metal center may facilitate the catalytic process. rsc.org This principle is a key strategy in designing more efficient catalysts. rsc.org

Steric Effects: The size and spatial arrangement of ligand substituents can impact the accessibility of the metal center to water molecules and influence the stability of the catalyst. mdpi.com While not explicitly detailed for this compound derivatives in the context of water oxidation, studies on related systems demonstrate the importance of steric hindrance. For example, in ethylene (B1197577) polymerization catalysts based on 2-(arylimino)pyridines, steric hindrance from ortho-substituents on the N-aryl rings is crucial for good catalytic activity. mdpi.com In the context of water oxidation, bulky substituents could potentially hinder the formation of catalytically inactive dimers or protect the metal center from degradation pathways, thereby enhancing stability.

Comparative studies of cobalt and nickel complexes further illuminate these principles. The superior catalytic activity of a tripyridine-coordinated cobalt complex compared to a derivative with an azaalkyl group suggests that the electronic properties of the pyridine rings are vital for assisting the generation of high-valent cobalt species needed for water oxidation. rsc.org Similarly, the enhanced stability of a macrocyclic nickel complex with a pyridine-triamine ligand over an all-amine analogue highlights the importance of the nitrogen atom's hybridization form within the ligand structure. rsc.org The pyridine-containing ligand helps prevent the decomposition of the complex into inactive nickel-hydroxides during the oxygen evolution reaction. rsc.org This demonstrates that the incorporation of pyridine, a structural component of this compound, lends stability to the catalytic system. rsc.org

Coordination Chemistry and Supramolecular Assembly of 3 Pyrrol 1 Ylmethyl Pyridine

Ligand Properties of 3-(Pyrrol-1-ylmethyl)pyridine in Metal Complexation

The pyridine (B92270) ring acts as a weak π-acceptor ligand, and its coordination properties can be electronically tuned. wikipedia.orgnih.gov Substituents on the pyridine ring can modify the electron density at the metal center, thereby influencing the reactivity and electrochemical properties of the resulting complex. nih.gov For instance, studies on iron(III) complexes with tetra-aza pyridinophane ligands have shown that electron-withdrawing groups on the pyridine ring can shift the Fe(III)/Fe(II) redox couple to more positive potentials. nih.gov

In this compound, the methylene (B1212753) linker between the two rings provides significant conformational flexibility. This allows the ligand to adapt to the steric and electronic requirements of different metal centers, influencing the geometry of the resulting complex. While typically acting as a simple monodentate ligand through the pyridine nitrogen, the flexibility could potentially allow for more complex binding modes or intermolecular interactions in specific environments.

Research has documented the use of this compound in the synthesis of ruthenium complexes, such as [Ru(2,2′-bipyridine)₂(3-{pyrrol-1-ylmethyl} pyridine)Cl]⁺, which are precursors for electronically conducting copolymer films. sigmaaldrich.com The coordination of the pmp ligand to the ruthenium center is crucial for the subsequent polymerization and the electronic properties of the final material.

Table 1: Coordination Complexes Featuring Pyridine-Type Ligands

Metal Center Ligand System Coordination Geometry Key Findings
Iron(III) Tetra-aza pyridinophanes Distorted Octahedral Pyridine substitution regulates redox potentials and catalytic activity. nih.gov
Ruthenium(II) 2,2'-bipyridine and Pyridyl Schiff Base Distorted Octahedral The Ru-N and Ru-O bond lengths vary depending on the specific ligands. derpharmachemica.com
Nickel(II), Copper(I), Silver(I) Pyridine Octahedral, Tetrahedral, Square Planar Pyridine acts as a versatile monodentate ligand forming stable complexes. jscimedcentral.com

Formation of Coordination Polymers and Metallogels

Metallogels are a class of soft materials where a 3D network of gelator molecules, often involving metal-ligand coordination, immobilizes solvent molecules. nih.gov The formation of metallogels relies on hierarchical self-assembly driven by non-covalent interactions. Coordination polymers can themselves be the gel-forming entities. nih.govwhiterose.ac.uk For a ligand like this compound to facilitate metallogel formation, it would need to participate in the creation of an extended fibrous network through coordination with metal ions. The process is sensitive to factors like solvent, temperature, and the nature of the metal ion and counter-anion. whiterose.ac.uk While specific metallogels using this compound are not prominently reported, the principles of their formation suggest its potential utility in this area, particularly with metal ions known to form extended coordination chains.

Self-Assembly and Supramolecular Interactions in Crystal Engineering

Supramolecular interactions play a critical role in dictating the solid-state architecture of metal complexes derived from this compound. Crystal engineering utilizes these predictable non-covalent interactions to design crystalline materials with desired structures and properties. For this ligand, hydrogen bonding and π-π stacking are the most significant interactions. nih.govmdpi.com

While this compound itself lacks traditional hydrogen bond donors like N-H or O-H groups, its pyrrole (B145914) and pyridine rings can act as hydrogen bond acceptors. More importantly, in the crystal structures of its metal complexes, co-crystallized solvent molecules or counter-ions often participate in hydrogen bonding. The nitrogen atom of the pyridine ring and the π-system of the pyrrole ring can accept hydrogen bonds from suitable donors. mdpi.com In related pyrrole-azine structures, hydrogen bonds are a primary driving force for crystal packing, often leading to the formation of dimeric structures. mdpi.comresearchgate.net For instance, in crystals of pyrrole derivatives, N-H···O and C-H···O interactions are crucial in forming chain and dimer motifs that stabilize the three-dimensional network. mdpi.comuni-regensburg.de

Aromatic rings, such as pyridine and pyrrole, can interact through π-π stacking, a non-covalent interaction crucial for the stabilization of crystal structures. nih.govmdpi.comresearchgate.net These interactions are highly dependent on the relative orientation and distance between the rings. Common geometries include face-to-face (sandwich) and edge-to-face (T-shaped) arrangements. researchgate.net

Table 2: Supramolecular Interactions in Related Heterocyclic Compounds

Interaction Type Compound/System Interacting Groups Key Feature / Distance
Hydrogen Bonding Pyrrolo-azine Alcohols O-H···O Forms strong dimeric structures that drive crystal packing. mdpi.comresearchgate.net
Hydrogen Bonding Methyl Pyrrole-2-Carboxylate N-H···O Creates a C(5) chain motif along the crystal axis. mdpi.com
π-π Stacking Pyridine Dimers Pyridine-Pyridine Antiparallel-displaced geometry is the most stable. researchgate.net

Applications in Sensing and Molecular Recognition (Related Pyridine/Pyrrole Ligands)

Ligands incorporating both pyridine and pyrrole moieties have shown significant promise in the field of chemical sensing and molecular recognition. The distinct electronic and binding properties of the two heterocycles can be harnessed to create chemosensors that exhibit changes in their optical or electrochemical properties upon binding to a specific analyte.

A notable example involves derivatives of 4-(pyrrol-1-yl)pyridine, an isomer of the core structure of this compound. These compounds have been developed as effective supramolecular chemosensors for nitrite (B80452) ions in aqueous solutions. mdpi.com The sensing mechanism relies on the formation of molecular aggregates. Upon interaction with nitrite, these aggregates undergo a distinct color change, enabling "naked-eye" detection. mdpi.com The limit of detection for these sensors is in the parts-per-million (ppm) range, highlighting their sensitivity. mdpi.com Further research has explored how modifying the pyrrole ring with methyl substituents can tune the sensing properties of these molecules. mdpi.com

The general principle involves the pyrrole N-H group (if present) acting as a hydrogen bond donor and the pyridine nitrogen acting as a binding site or a modulator of the system's electronic properties. The combination allows for the creation of specific recognition pockets for anions or other guest molecules. mdpi.com While direct applications of this compound in sensing are not widely reported, the demonstrated success of its structural isomers provides a strong rationale for its potential in the design of new sensors for various analytes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

For 3-(Pyrrol-1-ylmethyl)pyridine, DFT calculations have been utilized to determine its electronic structure and predict its nucleophilicity. ias.ac.in A study examining a series of substituted pyridines performed calculations at the B3LYP/6-311G+(d,p) level of theory. ias.ac.in The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. ias.ac.in

One of the key parameters derived from these calculations is the global nucleophilicity (N), which quantifies the electron-donating capability of a molecule. ias.ac.in Based on the inverse relationship between electrophilicity and nucleophilicity, the theoretical nucleophilicity for this compound was calculated. ias.ac.in These findings help in comparing its reactivity to other pyridine (B92270) derivatives and predicting its behavior in chemical reactions, particularly in its role as an organocatalyst. ias.ac.in

Calculated Electronic Properties of this compound
ParameterValueMethodology
HOMO Energy-5.99 eVDFT/B3LYP/6-311G+(d,p)
LUMO Energy-0.54 eVDFT/B3LYP/6-311G+(d,p)
Nucleophilicity (N)1.83 eVDFT/B3LYP/6-311G+(d,p)

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a methylene (B1212753) bridge connecting two aromatic rings, MD simulations would be invaluable for conformational analysis. Such simulations could reveal the preferred spatial arrangements (conformers) of the molecule and the energy barriers between them by simulating its behavior in different environments, such as in a vacuum or in a solvent.

In the context of ligand binding, MD simulations can provide detailed insights into how this compound interacts with a biological target, such as a protein receptor. plos.org By simulating the ligand-protein complex over a period, typically nanoseconds to microseconds, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. figshare.com

While MD simulations are a standard and powerful tool for studying pyridine and pyrrole-containing compounds in drug discovery, specific molecular dynamics studies focused exclusively on this compound have not been identified in a review of available scientific literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These predictions are highly useful for confirming the identity and structure of a synthesized compound by comparing the calculated spectrum with the experimental one.

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. nih.gov The position and intensity of peaks in the predicted spectrum can be correlated with specific bond stretches, bends, and twists within the molecule. Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure.

Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to structure-based drug design, where it is used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. nih.gov

A docking study of this compound would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate its binding affinity. The results would provide a binding score (often in kcal/mol) and a predicted binding pose, highlighting key interactions like hydrogen bonds, and hydrophobic or electrostatic interactions with the protein's amino acid residues. nih.gov This information is critical for assessing the compound's potential as a therapeutic agent and for guiding the design of more potent derivatives.

Despite the widespread application of molecular docking for various pyridine and pyrrole (B145914) derivatives in medicinal chemistry, a review of the literature did not yield specific docking studies focused on this compound against a defined biological target.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(Pyrrol-1-ylmethyl)pyridine, and how do they influence its reactivity?

  • Answer : The compound features a pyridine ring substituted at the 3-position with a pyrrol-1-ylmethyl group. X-ray crystallography reveals that the pyridine and pyrrole rings are nearly perpendicular (dihedral angle: 84.83°), creating steric hindrance and electronic asymmetry. This geometry enhances its ability to act as a bidentate ligand, coordinating via the pyridine nitrogen and pyrrole nitrogen atoms. The methylene bridge allows flexibility, facilitating diverse binding modes in metal complexes .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : While specific toxicity data for this compound is limited, structural analogs suggest potential hazards. Standard precautions include:

  • Use of PPE (gloves, goggles) to avoid skin/eye contact.
  • Working in a fume hood to prevent inhalation.
  • Storage in inert atmospheres at 2–8°C to avoid degradation .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what are its implications for catalysis or bioinorganic studies?

  • Answer : The compound coordinates with metals (e.g., Zn²⁺) via pyridine and pyrrole N atoms, forming distorted tetrahedral geometries. In [Zn(benzoate)₂(ligand)₂] complexes, it stabilizes metal centers through π-π stacking and hydrogen bonding. This behavior is analogous to biologically relevant ligands (e.g., histidine), making it a model for studying metalloenzyme active sites or designing catalysts for asymmetric synthesis .

Q. What experimental strategies are effective for synthesizing and characterizing metal complexes of this compound?

  • Answer :

  • Synthesis : Layered diffusion (e.g., aqueous Zn(NO₃)₂ layered with acetone solutions of the ligand) promotes slow crystallization, yielding high-purity single crystals .
  • Characterization : Single-crystal X-ray diffraction confirms coordination geometry (e.g., Zn–N bond lengths: ~2.0 Å, Zn–O: ~1.9 Å). Spectroscopic methods (UV-Vis, IR) detect ligand-to-metal charge transfer bands and binding modes .

Q. How can computational methods complement experimental studies of this compound’s electronic properties?

  • Answer : DFT calculations can predict:

  • Electron density distribution (pyridine ring as electron-deficient, pyrrole as electron-rich).
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity.
  • Binding energies with metals, aiding in rational ligand design for tailored reactivity .

Methodological Considerations

Q. What challenges arise in resolving contradictory data on ligand behavior across different metal systems?

  • Answer : Discrepancies in coordination modes (e.g., monodentate vs. bidentate) may stem from:

  • Metal ion size/charge : Smaller ions (e.g., Zn²⁺) favor tetrahedral geometries, while larger ions (e.g., Cu²⁺) may adopt square-planar arrangements.
  • Counterion effects : Bulky counterions (e.g., benzoate) sterically hinder ligand flexibility.
  • Resolution requires comparative studies using consistent crystallization conditions and advanced spectroscopic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.